molecular formula C26H25N3O3 B1664475 Unii-I2cst2BV1Q CAS No. 590416-75-4

Unii-I2cst2BV1Q

Cat. No. B1664475
M. Wt: 427.5 g/mol
InChI Key: ULNYPYSSPODXCS-UHFFFAOYSA-N
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Description

AK-106, also known as AK106-001616, is a selective inhibitor of cytosolic phospholipase A2 (cPLA2) inhibitor. AK-106 has been shown to have analgesic activites similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Electronics and Communication

  • Dual-Band CMOS Front-End for Wireless Applications : A study by Li, Quintal, & Kenneth (2004) developed a dual-band front-end with two gain modes operating at the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band. This innovation was significant in wireless communication technologies.

Nanotechnology and Material Science

  • Advances in Liquid-phase Syntheses of Nanoparticles : Research by Cushing, Kolesnichenko, & O'connor (2004) highlighted the development of novel materials and their impact on industries like electronics. This work underlines the intersection of scientific discovery and technological advancement in materials science.

Educational Programs and Innovation

  • Transforming Educational Programs for Academic Researchers : A study by Giordan, Shartrand, Steig, & Weilerstein (2011) focused on the translation of scientific research to practical innovations, emphasizing the need for educational programs that foster this transformation.

Chemical Genetics

  • National Cancer Institute's Initiative for Chemical Genetics : The work of Tolliday et al. (2006) on the Initiative for Chemical Genetics (ICG) at the National Cancer Institute aimed to accelerate the discovery of small-molecule probes relevant to cancer, illustrating the application of chemical genetics in biomedical research.

properties

CAS RN

590416-75-4

Product Name

Unii-I2cst2BV1Q

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31)

InChI Key

ULNYPYSSPODXCS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid
AK-106
AK106-001616

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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